![molecular formula C24H17NO7 B2741868 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714228-73-6](/img/no-structure.png)
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including a benzodioxin, a chromenone, and a nitrophenyl group . It’s worth noting that these functional groups are often found in bioactive compounds, which suggests that this compound may have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The benzodioxin and chromenone groups, for example, are both cyclic structures, which can have significant effects on the compound’s physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Antimicrobial Effects and Synthetic Derivatives
Research has indicated that derivatives of 4-hydroxy-chromen-2-one, a compound structurally related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one, possess significant antibacterial activities. These derivatives have been synthesized and characterized, showing bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The study highlights the potential of such compounds in developing novel organic compounds with high levels of antibacterial activity, supported by advanced instrumental methods of analysis (Behrami & Dobroshi, 2019).
Photochemical Synthesis of Pentacyclic Compounds
Another fascinating application is the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones leading to the formation of angular pentacyclic compounds. This photochemical method provides a green and convenient synthesis route, avoiding the use of specific and toxic reagents, and represents a general approach for creating some benzothiophene fused xanthenone derivatives in a single step. This process underscores the versatility of chromen-4-ones in synthesizing complex organic structures (Dalai et al., 2017).
Antioxidant Properties of Derivatives
Further research into the antioxidant properties of new 4-hydroxycoumarin derivatives, which share a core structural similarity with the compound , has revealed that these derivatives exhibit notable scavenging activity. This study provides insights into the potential of such compounds in mitigating oxidative stress and suggests avenues for the development of new antioxidant agents (Stanchev et al., 2009).
Cancer Research and Molecular Docking Studies
Compounds related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one have been explored for their potential in cancer research. Studies involving molecular docking and pharmacological evaluation have shown that certain derivatives can exhibit moderate to good antibacterial properties, with further molecular docking studies suggesting potential mechanisms of action against specific protein targets. This line of research opens up possibilities for the compound and its derivatives in therapeutic applications, particularly in targeting cancer cells (Lal et al., 2018).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one' involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 4-nitrophenylacetic acid to form the intermediate, which is then cyclized with chromone in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carbaldehyde", "4-nitrophenylacetic acid", "chromone", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 4-nitrophenylacetic acid in the presence of a suitable condensing agent such as DCC or EDC to form the intermediate.", "Step 2: Cyclization of the intermediate with chromone in the presence of a Lewis acid catalyst such as BF3.OEt2 or AlCl3 to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
714228-73-6 |
Produktname |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
Molekularformel |
C24H17NO7 |
Molekulargewicht |
431.4 |
IUPAC-Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C24H17NO7/c26-24-19-7-6-18(31-13-15-1-4-17(5-2-15)25(27)28)12-22(19)32-14-20(24)16-3-8-21-23(11-16)30-10-9-29-21/h1-8,11-12,14H,9-10,13H2 |
InChI-Schlüssel |
BITOGDWAJPYFHO-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=C(C=C5)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



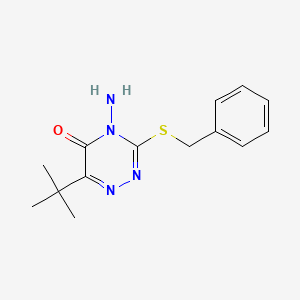
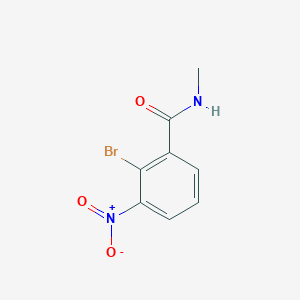


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2741791.png)
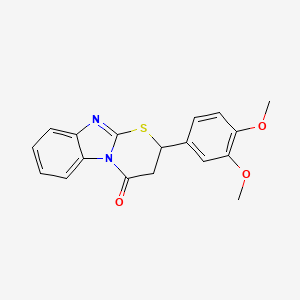

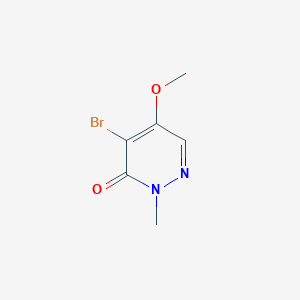
![2-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2741798.png)
![4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B2741800.png)
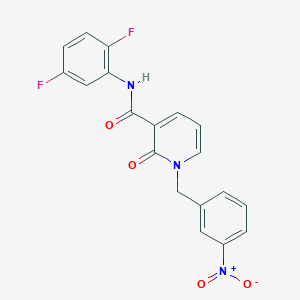
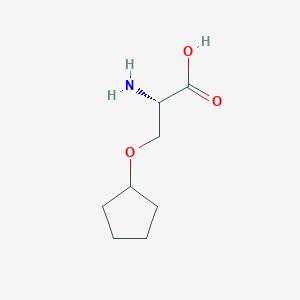
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2741805.png)
![4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B2741808.png)